

Cross-Reactivity Profile of LY83583: A Comparative Guide

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Compound of Interest

Compound Name: LY836

Cat. No.: B12374504

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LY83583 is a widely utilized quinolinequinone compound known for its inhibitory effects on cellular signaling. This guide provides a comprehensive comparison of LY83583's enzymatic activity, focusing on its primary target and known cross-reactivity with other enzymes. The information presented herein is supported by experimental data to aid researchers in the objective assessment of this compound's selectivity and potential off-target effects.

Primary Target and Potency

LY83583's principal pharmacological target is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.^[1]

Cross-Reactivity with Other Enzymes

While LY83583 is a potent inhibitor of sGC, studies have revealed interactions with other enzymes. Notably, LY83583 has been shown to inhibit neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide, which in turn activates sGC. This dual inhibition of both the signaling molecule producer (nNOS) and the signaling molecule receptor (sGC) highlights a significant cross-reactivity. Furthermore, LY83583 can act as a substrate for several reductase enzymes, a process that can lead to the generation of superoxide radicals.

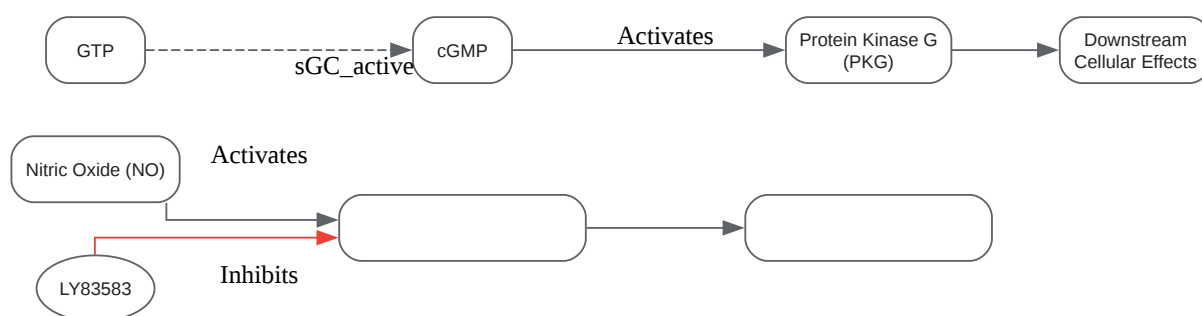
The following table summarizes the known inhibitory activities of LY83583 against its primary target and identified off-targets.

Enzyme Target	Common Name/Abbreviation	Inhibition Data	Competitive Substrate (if applicable)	Reference
Soluble Guanylate Cyclase	sGC	IC50: ~2 μ M	-	
Neuronal Nitric Oxide Synthase	nNOS	IC50: 12.9 μ M, Ki: 2.57 μ M	NADPH	

It is important to note that comprehensive screening of LY83583 against a broad panel of kinases and phosphodiesterases has not been extensively reported in publicly available literature. One study indicated that at a concentration of 10 μ M, LY83583 did not affect cAMP-mediated relaxations, suggesting a lack of significant inhibition of cAMP-degrading phosphodiesterases at this concentration.^[1]

Signaling Pathway of LY83583's Primary Target

The diagram below illustrates the canonical nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling pathway and indicates the point of inhibition by LY83583.



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Figure 1. Inhibition of the sGC signaling pathway by LY83583.

Experimental Protocols

This section details the methodologies for key experiments to assess the inhibitory activity and selectivity of LY83583.

Soluble Guanylate Cyclase (sGC) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of LY83583 against purified sGC.

Materials:

- Purified soluble guanylate cyclase (sGC)
- GTP (substrate)
- Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)
- LY83583
- Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 1 mM EGTA, 1 mM IBMX, 1 mM DTT)
- Detection reagent for cGMP (e.g., commercially available cGMP enzyme immunoassay kit)

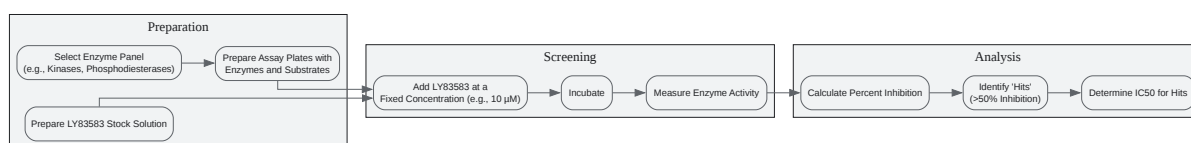
Procedure:

- Prepare a reaction mixture containing the assay buffer, purified sGC, and the NO donor to activate the enzyme.
- Add varying concentrations of LY83583 to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding GTP.
- Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

- Quantify the amount of cGMP produced using a cGMP enzyme immunoassay kit according to the manufacturer's instructions.
- Plot the percentage of sGC activity against the logarithm of the LY83583 concentration.
- Determine the IC₅₀ value, which is the concentration of LY83583 that inhibits sGC activity by 50%.

Enzymatic Cross-Reactivity Screening Workflow

This workflow outlines a general procedure for assessing the selectivity of LY83583 against a panel of other enzymes.



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References

- 1. apexbt.com [apexbt.com]
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